molecular formula C13H9NO4 B11770225 2-Methoxy-4-nitrodibenzo[b,d]furan

2-Methoxy-4-nitrodibenzo[b,d]furan

Cat. No.: B11770225
M. Wt: 243.21 g/mol
InChI Key: UDAPSRVBZQOCHU-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrodibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family Dibenzofurans are tricyclic aromatic heterocycles that consist of a benzofuran fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-nitrodibenzo[b,d]furan typically involves the cyclization of diarylether derivatives. One common method includes the transformation of 4-nitro-2-phenylphenol into 2-nitrodibenzo[b,d]furan using a base such as potassium carbonate (K2CO3) in the presence of a palladium or copper catalyst . The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-nitrodibenzo[b,d]furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted dibenzofurans depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-nitrodibenzo[b,d]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-nitrodibenzo[b,d]furan is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or interfering with cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

  • 2-Methoxy-4-tert-butyl-8-nitrodibenzo[b,d]furan
  • 2-Nitrodibenzo[b,d]furan
  • 2-Methoxy-4-nitrobenzofuran

Comparison: 2-Methoxy-4-nitrodibenzo[b,d]furan is unique due to the presence of both methoxy and nitro groups on the dibenzofuran core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

2-methoxy-4-nitrodibenzofuran

InChI

InChI=1S/C13H9NO4/c1-17-8-6-10-9-4-2-3-5-12(9)18-13(10)11(7-8)14(15)16/h2-7H,1H3

InChI Key

UDAPSRVBZQOCHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)[N+](=O)[O-])OC3=CC=CC=C32

Origin of Product

United States

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